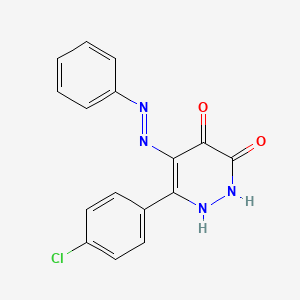
Pyridazine-3,4,5(2H)-trione, 6-(4-chlorophenyl)-, 5-phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-6-(4-CHLOROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3,4,5-TETRAHYDROPYRIDAZINE-3,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyridazine ring substituted with a chlorophenyl group and a phenylhydrazinylidene moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6-(4-CHLOROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3,4,5-TETRAHYDROPYRIDAZINE-3,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with maleic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-6-(4-CHLOROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3,4,5-TETRAHYDROPYRIDAZINE-3,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5Z)-6-(4-CHLOROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3,4,5-TETRAHYDROPYRIDAZINE-3,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-6-(4-CHLOROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3,4,5-TETRAHYDROPYRIDAZINE-3,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(4-CHLOROPHENYL)-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4H-PYRAZOLE
- (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
(5Z)-6-(4-CHLOROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-2,3,4,5-TETRAHYDROPYRIDAZINE-3,4-DIONE stands out due to its unique tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11ClN4O2 |
|---|---|
Molecular Weight |
326.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-phenyldiazenyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-8-6-10(7-9-11)13-14(15(22)16(23)21-19-13)20-18-12-4-2-1-3-5-12/h1-9H,(H,19,22)(H,21,23) |
InChI Key |
MTJHUPUYYIVCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NNC(=O)C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















